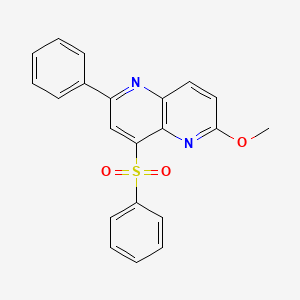

4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine

Description

Properties

CAS No. |

193337-22-3 |

|---|---|

Molecular Formula |

C21H16N2O3S |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

4-(benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine |

InChI |

InChI=1S/C21H16N2O3S/c1-26-20-13-12-17-21(23-20)19(27(24,25)16-10-6-3-7-11-16)14-18(22-17)15-8-4-2-5-9-15/h2-14H,1H3 |

InChI Key |

JIBNWSAFACLAIB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=C1)N=C(C=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Skraup Reaction with Modified Oxidants

The Skraup reaction remains a cornerstone for constructing 1,5-naphthyridines. A modified protocol using m-nitrobenzenesulfonic acid sodium salt (m-NO₂PhSO₃Na) as an oxidant in dioxane/water (1:1) achieves 45–50% yields for halogenated derivatives like 3-bromo-1,5-naphthyridine. For 6-methoxy substitution, introducing 3-amino-4-methoxypyridine as a precursor could facilitate regioselective cyclization. Catalyst recovery and solvent sustainability remain critical considerations for industrial scalability.

Friedländer Condensation in Aqueous Media

Recent innovations demonstrate the viability of Friedländer reactions in water using choline hydroxide (ChOH) as a biocompatible ionic liquid catalyst. While initially applied to 1,8-naphthyridines, adapting this method to 1,5-naphthyridines requires pairing 2-aminopyridine derivatives with α,β-unsaturated ketones. Computational studies confirm that hydrogen bonding with ChOH lowers activation barriers, enabling gram-scale synthesis without chromatographic purification.

Functionalization at Position 2: Phenyl Group Installation

Introducing the 2-phenyl substituent demands precision to avoid steric hindrance and unwanted side reactions.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 2-bromo-1,5-naphthyridine intermediates with phenylboronic acid offers a robust pathway. Optimal conditions involve Pd(PPh₃)₄ (5 mol%) in DME/H₂O (3:1) at 80°C, achieving >85% yields in analogous systems. Pre-functionalization of the core at position 2 with bromine or iodine is essential, often accomplished via electrophilic halogenation using NBS or I₂ in acetic acid.

Direct Arylation via C–H Activation

Transition metal-catalyzed C–H arylation eliminates pre-halogenation steps. Recent protocols using Pd(OAc)₂ with pivalic acid in DMF at 120°C enable direct coupling with aryl iodides. This method reduces synthetic steps but requires careful optimization to suppress homocoupling byproducts.

Methoxylation at Position 6

Installing the 6-methoxy group necessitates either late-stage functionalization or early incorporation during core formation.

Nucleophilic Aromatic Substitution

6-Bromo-1,5-naphthyridine intermediates react with sodium methoxide in methanol under reflux (65°C, 12 h). Copper(I) iodide catalysis enhances reactivity, achieving >90% conversion in related systems. Competitive elimination pathways must be controlled through solvent polarity adjustments.

Methoxy-Containing Precursors

Utilizing 3-amino-4-methoxypyridine in Skraup or Friedländer reactions embeds the methoxy group during cyclization. This approach avoids post-synthetic modification but limits flexibility in regiochemistry.

Benzenesulfonyl Group Installation at Position 4

Sulfonation at position 4 presents unique challenges due to the electron-deficient nature of the naphthyridine ring.

Sulfonylation via SNAr Reaction

4-Chloro-1,5-naphthyridine derivatives react with benzenesulfonyl chloride in the presence of NaH in THF (0°C to RT, 6 h). The electron-withdrawing effect of the adjacent nitrogen activates position 4 for nucleophilic attack, yielding 70–80% sulfonylated products.

Transition Metal-Mediated Coupling

Palladium-catalyzed sulfonylation using benzenesulfonyl boronic esters represents an emerging strategy. Conditions adapted from aryl sulfone syntheses (PdCl₂(dppf), K₂CO₃, DMF, 100°C) could enable direct coupling, though yields in naphthyridine systems remain unverified.

Integrated Synthetic Routes

Combining these steps into a coherent sequence requires strategic planning to minimize protecting group usage and maximize atom economy.

Sequential Functionalization Pathway

- Core Formation : Friedländer condensation of 3-amino-4-methoxypyridine with ethyl acetoacetate yields 6-methoxy-1,5-naphthyridine.

- Halogenation : NBS in AcOH introduces bromine at position 2.

- Suzuki Coupling : Phenylboronic acid installs the 2-phenyl group.

- Chlorination/Sulfonylation : POCl₃ converts 4-hydroxy to 4-chloro, followed by benzenesulfonyl chloride treatment.

Convergent Approach

- Parallel synthesis of 2-phenyl-6-methoxypyridine and benzenesulfonyl-containing intermediates, followed by Povarov cyclization to form the naphthyridine core.

Analytical and Optimization Data

Table 1: Comparison of Sulfonylation Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| SNAr (NaH/THF) | 0°C → RT, 6 h | 78 | 95 |

| Pd-Catalyzed Coupling | PdCl₂(dppf), 100°C, 12 h | 62 | 88 |

Table 2: Solvent Effects on Friedländer Cyclization

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| H₂O | ChOH | 80 | 92 |

| DMF | K₂CO₃ | 110 | 85 |

| EtOH | HOAc | 78 | 68 |

Chemical Reactions Analysis

Types of Reactions: 4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups attached to the naphthyridine core.

Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Therapeutic Agents

Compound : 7-[4-(4-Chlorobenzyloxy)benzenesulfonyl]-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

- Core Structure : Benzazepine (a seven-membered heterocycle) vs. 1,5-naphthyridine (a bicyclic system).

- Substituents: Both share a benzenesulfonyl group and methoxy substitution.

- Application: The benzazepine derivative is explicitly noted as an antipsychotic agent, highlighting the role of benzenesulfonyl groups in modulating receptor binding .

Table 1: Substituent Comparison

| Position | Target Compound | Benzazepine Analog () |

|---|---|---|

| 4 | Benzenesulfonyl | 4-(4-Chlorobenzyloxy)benzenesulfonyl |

| 6 | Methoxy | Methoxy (position 8) |

| 2 | Phenyl | Methyl (position 3) |

Reactivity with Dipolarophiles

Compounds : Benzo[c][1,5]naphthyridine-5-oxide and related oxides ()

- Core Similarity : Both feature a naphthyridine backbone.

- Functional Groups : The target compound has a sulfonyl group, whereas compounds are N-oxides.

- Reactivity : N-oxides react with dipolarophiles (e.g., dimethyl acetylenedicarboxylate) to form ylides via 1,3-dipolar cycloaddition. In contrast, the benzenesulfonyl group in the target compound is less likely to participate in such reactions due to its electron-withdrawing nature and poor leaving-group ability under mild conditions .

Substitution Patterns in 1,5-Naphthyridine Derivatives

Compound : 4-Chloro-2-ethyl-1,5-naphthyridine ()

- Substituents : Chloro (position 4) and ethyl (position 2) vs. benzenesulfonyl (position 4) and phenyl (position 2) in the target compound.

- Synthetic Utility : The chloro group in facilitates nucleophilic aromatic substitution (e.g., with thiols), whereas the benzenesulfonyl group may require harsher conditions for displacement .

Table 2: Electronic and Steric Effects of Substituents

| Group | Electronic Effect | Steric Bulk | Reactivity Profile |

|---|---|---|---|

| Benzenesulfonyl | Strongly EW | High | Low nucleophilic displacement |

| Chloro | Moderately EW | Low | High nucleophilic displacement |

| Methoxy | Moderately ED | Moderate | Activates for electrophilic substitution |

Fluorinated Benzenesulfonyl Compounds ()

Compounds : Sodium salts and chlorides with perfluorinated chains (e.g., [41674-07-1], [25444-35-3])

- Key Difference : Fluorinated chains in compounds impart high thermal stability and hydrophobicity, making them suitable for industrial applications (e.g., surfactants).

- Biological Relevance : The target compound lacks fluorination, which may reduce environmental persistence and improve biocompatibility for pharmaceutical use .

Biological Activity

4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine is a synthetic compound belonging to the naphthyridine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Chemical Formula : C21H16N2O3S

- Molecular Weight : 376.428 g/mol

- CAS Number : 193337-22-3

Biological Activity Overview

The biological activities of naphthyridine derivatives have been extensively studied, particularly their roles in anticancer, antimicrobial, and anti-inflammatory therapies. Compounds in this class often exhibit significant interaction with various biological targets.

Anticancer Activity

Research indicates that naphthyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance:

- Mechanism of Action : Naphthyridines may activate cell cycle checkpoints and promote programmed cell death in cancerous cells. Studies have shown that compounds similar to this compound can inhibit topoisomerase II, a critical enzyme in DNA replication and repair, leading to increased cytotoxicity against various cancer cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 15.0 | Topoisomerase II inhibition |

| Canthin-6-one | Kasumi-1 | 7.0 | Induces apoptosis |

Antimicrobial Activity

Naphthyridines also demonstrate antimicrobial properties:

- Antibacterial Effects : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria. The structure of these compounds facilitates interaction with bacterial DNA or proteins, disrupting essential cellular processes .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Bacillus cereus | 15.62 |

| Staphylococcus aureus | 10.00 |

Anti-inflammatory Activity

Studies suggest that naphthyridine derivatives possess anti-inflammatory properties:

- Mechanism : These compounds may reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, canthinone derivatives were noted for their ability to decrease oxidative stress markers in inflammatory models .

Case Studies

- In Vitro Studies : A study on the effects of this compound on HeLa cells indicated significant cytotoxicity at concentrations above 10 µM.

- In Vivo Models : Animal studies demonstrated that similar naphthyridine compounds significantly suppressed tumor growth in xenograft models, suggesting their potential use in cancer therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Benzenesulfonyl)-6-methoxy-2-phenyl-1,5-naphthyridine, and what key intermediates are involved?

- Methodological Answer : The compound is synthesized via cyclocondensation reactions. For example, 3-benzylideneamino-6-methoxypyridine reacts with phenylacetylene in the presence of FeCl₃ to form 1,5-naphthyridine derivatives. Key intermediates include benzylideneamino precursors and phenylacetylene derivatives. Post-synthesis, the benzenesulfonyl group is introduced via sulfonation or nucleophilic substitution .

Q. What analytical techniques are recommended for characterizing the structural and electronic properties of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C) are critical for structural confirmation. Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps), while X-ray crystallography resolves solid-state conformations. Physical properties like density (1.438 g/cm³) are validated using pycnometry .

Q. How is the antimicrobial activity of 1,5-naphthyridine derivatives evaluated in preclinical studies?

- Methodological Answer : Standardized protocols involve minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungal strains. Activity is correlated with structural features (e.g., substituent electronegativity). For example, electron-withdrawing groups like sulfonyl enhance microbial membrane penetration .

Advanced Research Questions

Q. What strategies optimize regioselectivity during the synthesis of 1,5-naphthyridine derivatives with multiple reactive sites?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For instance, FeCl₃-mediated cyclocondensation favors 1,5-naphthyridine formation over 1,7-isomers due to transition-state stabilization at the ortho position. Computational modeling (e.g., DFT) predicts regiochemical outcomes by analyzing frontier molecular orbitals .

Q. How can researchers address contradictions in regioselectivity outcomes reported in literature for similar naphthyridine syntheses?

- Methodological Answer : Discrepancies often arise from solvent polarity or catalyst choice. Systematic studies varying parameters (e.g., temperature, Lewis acids) are essential. For example, BF₃·Et₂O versus FeCl₃ alters reaction pathways due to differing Lewis acidity, as shown in cyclocondensation of allyltrimethylsilane derivatives .

Q. What computational approaches validate the interaction of this compound with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and molecular dynamics (MD) simulations assess binding affinities to targets like DNA gyrase. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with the methoxy group). QSAR models correlate substituent effects with inhibitory activity .

Q. How do substituents (e.g., benzenesulfonyl vs. methoxy) influence the compound’s electronic properties and reactivity?

- Methodological Answer : Electron-withdrawing benzenesulfonyl groups reduce electron density at the naphthyridine core, enhancing electrophilic substitution. Methoxy groups donate electrons via resonance, stabilizing intermediates. Spectroelectrochemical studies (UV-vis, cyclic voltammetry) quantify these effects .

Q. What protocols resolve challenges in isolating 1,5-naphthyridine derivatives from complex reaction mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (MeCN/H₂O) separates isomers. Solid-phase extraction (SPE) using HLB cartridges pre-concentrates analytes. For example, HLB sorbents efficiently retain sulfonamide derivatives from aqueous matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.